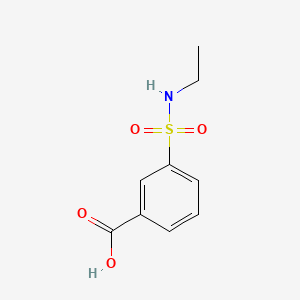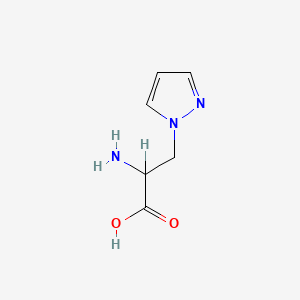
N-methylcyclopropanecarboxamide
Overview
Description
N-methylcyclopropanecarboxamide is a cyclic amide compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in polar solvents and has a boiling point of 115°C. This compound has been used in various scientific studies to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Anticonvulsant Activity
N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) and its metabolite, tetramethylcyclopropanecarboxamide (TMCD), demonstrate anticonvulsant activity in rodent models of human epilepsy. Studies have evaluated their efficacy in preventing neural tube defects (NTDs) and neurotoxicity (Isoherranen et al., 2002).
NMDA Receptor Antagonists
Derivatives of N-methylcyclopropanecarboxamide, such as milnacipran and its N-methyl and N,N-dimethyl derivatives, have been identified as NMDA receptor antagonists. These compounds have shown efficacy in protecting mice from NMDA-induced lethality (Shuto et al., 1995).
Metabolism and Anticonvulsant Activity of MTMCD
The metabolism of N-methyl-tetramethylcyclopropanecarboxamide (MTMCD) has been studied to understand its contribution to anticonvulsant efficacy. The study focused on identifying in vivo metabolites like OH-MTMCD and TMCD, and evaluating their anticonvulsant activity in mouse models (Isoherranen et al., 2004).
Larvicidal Properties
Cyclopropylcarboxamides related to permethrin acid have been synthesized and evaluated for their larvicidal properties against mosquito larvae (Aedes aegypti). This study highlights the potential use of these compounds in pest control (Taylor et al., 1998).
Mannich Reaction in Synthesis of Heterocycles
This compound derivatives have been used in the synthesis of various heterocycles. These compounds have shown potential in the creation of new molecules with antiviral, analeptic, anti-inflammatory, and antipyretic activities (Dotsenko et al., 2019).
Blockade of NMDA-Induced Convulsions
1-Aminocyclopropanecarboxylates have been studied for their ability to block NMDA-induced convulsions, suggesting potential therapeutic use in neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels (Skolnick et al., 1989).
Ethylene Action Inhibition in Plants
1-Methylcyclopropene (1-MCP) has been studied extensively as an inhibitor of ethylene action in plants, showing significant implications in understanding the role of ethylene in plants and its effects on a range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
Role in Antiviral and Antibacterial Therapeutics
The study of this compound derivatives has contributed significantly to the development of antiviral and antibacterial therapeutics. These studies focus on understanding the structure-activity relationship of these compounds (Printsevskaya et al., 2005).
Reversible Control of Hydrogenation of a Single Molecule
This compound derivatives have been utilized in studies exploring the reversible control of hydrogenation at the single-molecule level, which has implications in the field of molecular nanotechnology and surface chemistry (Katano et al., 2007).
Mechanism of Action
Target of Action
A structurally similar compound, carpropamide, is known to act against the rice fungusPyricularia oryzae
Mode of Action
For Carpropamide, it has been suggested that it inhibits the enzyme scytalone dehydratase . This enzyme plays a crucial role in the melanin biosynthesis pathway of the fungus Pyricularia oryzae. The inhibition of this enzyme disrupts the melanin biosynthesis, which is essential for the survival of the fungus .
Biochemical Pathways
Given its structural similarity to carpropamide, it might affect the melanin biosynthesis pathway in certain fungi by inhibiting the enzyme scytalone dehydratase .
Result of Action
Based on the action of structurally similar compounds, it might lead to the disruption of essential biochemical pathways in certain fungi, leading to their death .
properties
IUPAC Name |
N-methylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNIREPGHLFKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336035 | |
| Record name | N-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7108-40-9 | |
| Record name | N-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPROPANECARBOXYLIC ACID METHYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



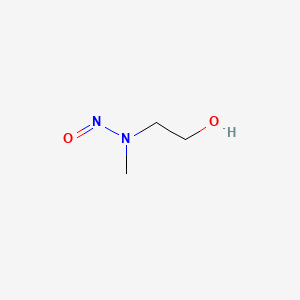
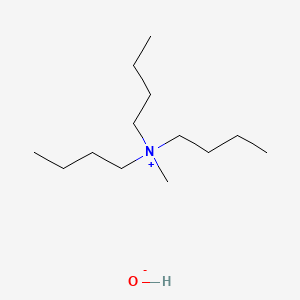
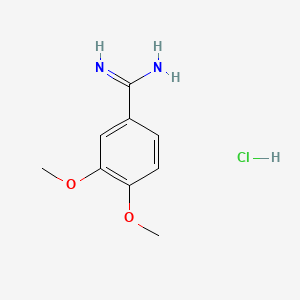
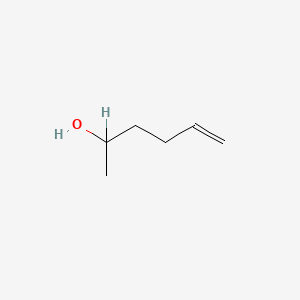

![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)
